Ethyl 5-cyano-2-methylnicotinate
Description
Ethyl 5-cyano-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a cyano group at position 5, a methyl group at position 2, and an ester moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antagonists and positron emission tomography (PET) tracers targeting the P2Y12 receptor (P2Y12R), a G-protein-coupled receptor (GPCR) pivotal in platelet aggregation and thrombosis . Its structural versatility allows for modifications at the 6-position of the pyridine ring, enabling the development of derivatives with tailored pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)6-12-7(9)2/h4,6H,3H2,1-2H3 |
InChI Key |
NEJOOOQDGVMSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 5-cyano-2-methylnicotinate involves the reaction of ethyl 5-bromo-2-methylpyridine-3-carboxylate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium as a catalyst. The reaction is carried out in N,N-dimethylformamide at 100°C under an inert nitrogen atmosphere for 16 hours. The product is then purified by silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Zinc cyanide, tetrakis(triphenylphosphine)palladium, N,N-dimethylformamide.
Reduction: Lithium aluminum hydride, ether solvents.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Ethyl 5-amino-2-methylnicotinate.
Oxidation: Ethyl 5-cyano-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-cyano-2-methylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of Ethyl 5-cyano-2-methylnicotinate derivatives are highly dependent on substituents at the 6-position. Below is a detailed comparison with key analogs:
Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)
- Structural Features : Incorporates a piperidine ring linked via a sulfonyl carbamate group at the 6-position.
- Pharmacological Activity: High-affinity P2Y12R antagonist (IC₅₀ = 0.1 μM) with potent antiplatelet effects. AZD1283 exhibits improved oral bioavailability compared to earlier thienopyridine analogs (e.g., clopidogrel) due to reduced steric hindrance and optimized hydrogen-bonding interactions with residues in the P2Y12R binding pocket .
- Applications : Preclinical studies highlight its efficacy in arterial thrombosis models with minimal bleeding risk .
Key Data :
Parameter AZD1283 Molecular Weight 487.5 g/mol LogP 3.2 (predictive) Binding Affinity (Kᵢ) 9.8 nM Half-life (rat) 2.1 hours
Ethyl 6-(3-(3-((5-Chlorothiophen-2-yl)sulfonyl)[¹¹C]ureido)azetidin-1-yl)-5-cyano-2-methylnicotinate ([¹¹C]5)
- Structural Features : Features an azetidine ring with a [¹¹C]-labeled ureido-sulfonyl group at the 6-position.
- Pharmacological Activity : High-affinity P2Y12R antagonist (Kᵢ = 0.6 nM) designed for PET imaging of neuroinflammation and microglial activation .
Key Data :
Parameter [¹¹C]5 Radiochemical Yield 6–17% (decay-corrected) Molar Radioactivity 37–82 GBq/μmol Brain Uptake (rat) Low (<0.5% ID/g)
Ethyl 6-(3-Aminoazetidin-1-yl)-5-cyano-2-methylnicotinate
- Structural Features: Simplifies the 6-position to an aminoazetidine group.
- Pharmacological Activity: Intermediate in the synthesis of [¹¹C]4. The aminoazetidine moiety facilitates radiolabeling but lacks intrinsic receptor affinity without additional sulfonyl-ureido modifications .
- Applications : Precursor for PET tracer synthesis.
Ethyl 5-Cyano-2-phenyl-6-(propylamino)nicotinate
- Structural Features: Replaces the methyl group at position 2 with a phenyl group and introduces a propylamino substituent at position 5.
- Pharmacological Activity : Demonstrates moderate P2Y12R antagonism (IC₅₀ = 1.2 μM) but lower metabolic stability compared to AZD1283 due to increased lipophilicity (LogP = 4.1) .
Structural and Functional Insights
Substituent Effects on Binding Affinity
- Piperidine vs. Azetidine : The piperidine ring in AZD1283 enhances binding through hydrophobic interactions with transmembrane helices (TM3 and TM7) of P2Y12R, whereas the smaller azetidine ring in [¹¹C]5 reduces steric bulk but limits receptor residence time .
- Sulfonyl-Ureido Linkers : Critical for anchoring to Lys280 and Glu284 residues in P2Y12R, stabilizing the antagonist-bound conformation .
Electronic and Steric Modifications
- Cyano Group: The electron-withdrawing cyano group at position 5 increases the electrophilicity of the pyridine ring, enhancing interactions with Thr195 in P2Y12R .
- Methyl vs. Phenyl Groups: The 2-methyl group in this compound derivatives minimizes off-target interactions, while bulkier 2-phenyl analogs (e.g., Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate) exhibit reduced solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
